1,3-Dichloro-2-(isopropylsulfonyl)benzene
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Overview
Description
1,3-Dichloro-2-(isopropylsulfonyl)benzene is an organic compound with the molecular formula C9H10Cl2O2S and a molecular weight of 253.15 g/mol . This compound is characterized by the presence of two chlorine atoms and an isopropylsulfonyl group attached to a benzene ring. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-(isopropylsulfonyl)benzene typically involves the chlorination of 2-(isopropylsulfonyl)benzene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-(isopropylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The isopropylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Major products are sulfone derivatives.
Reduction Reactions: Products include sulfides and other reduced forms of the compound.
Scientific Research Applications
1,3-Dichloro-2-(isopropylsulfonyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-(isopropylsulfonyl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In biological systems, it may inhibit enzyme activity by binding to active sites or interacting with key amino acid residues .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dichloro-2-(methylsulfonyl)benzene
- 1,3-Dichloro-2-(ethylsulfonyl)benzene
- 1,3-Dichloro-2-(propylsulfonyl)benzene
Uniqueness
1,3-Dichloro-2-(isopropylsulfonyl)benzene is unique due to its specific isopropylsulfonyl group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
1,3-dichloro-2-propan-2-ylsulfonylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O2S/c1-6(2)14(12,13)9-7(10)4-3-5-8(9)11/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCIDMMXPQCQIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=C(C=CC=C1Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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